molecular formula C9H11NO3S B13286306 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13286306
M. Wt: 213.26 g/mol
InChI Key: KVFAXYYUEVCHFA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazole derivatives. One common method is the reaction of 2,2-dimethylpropanoyl chloride with 1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 2,2-dimethylpropanoyl chloride and 1,3-thiazole-4-carboxylic acid, are fed into the reactor along with a base, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpropanoyl)aminoacetic acid: Similar in structure but with an aminoacetic acid group.

    2-(Isobutyrylamino)-1,3-thiazol-4-yl acetic acid: Contains an isobutyrylamino group instead of the dimethylpropanoyl group.

    2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Contains diphenyl groups instead of the dimethylpropanoyl group

Uniqueness

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the dimethylpropanoyl group and the thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H11NO3S/c1-9(2,3)6(11)7-10-5(4-14-7)8(12)13/h4H,1-3H3,(H,12,13)

InChI Key

KVFAXYYUEVCHFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=NC(=CS1)C(=O)O

Origin of Product

United States

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